molecular formula C11H19N3O3 B2908780 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea CAS No. 1396624-92-2

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2908780
CAS No.: 1396624-92-2
M. Wt: 241.291
InChI Key: LTBGNCOOCKWPCN-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinone ring, and a methoxyethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols in the presence of strong bases or catalysts.

    Attachment of the Methoxyethyl Urea Moiety: This final step can be performed by reacting the intermediate with methoxyethyl isocyanate or similar reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, especially under basic conditions, leading to the formation of substituted ureas.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: This compound may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group and pyrrolidinone ring can influence the compound’s binding affinity and specificity, while the methoxyethyl urea moiety may enhance its solubility and bioavailability.

Comparison with Similar Compounds

    1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

    1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea: Contains a hydroxyethyl group, which may alter its reactivity and solubility.

    1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-chloroethyl)urea: The chloroethyl group can introduce different reactivity, particularly in substitution reactions.

Uniqueness: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxyethyl group, in particular, can enhance its solubility and potentially its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-17-5-4-12-11(16)13-8-6-10(15)14(7-8)9-2-3-9/h8-9H,2-7H2,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBGNCOOCKWPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CC(=O)N(C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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